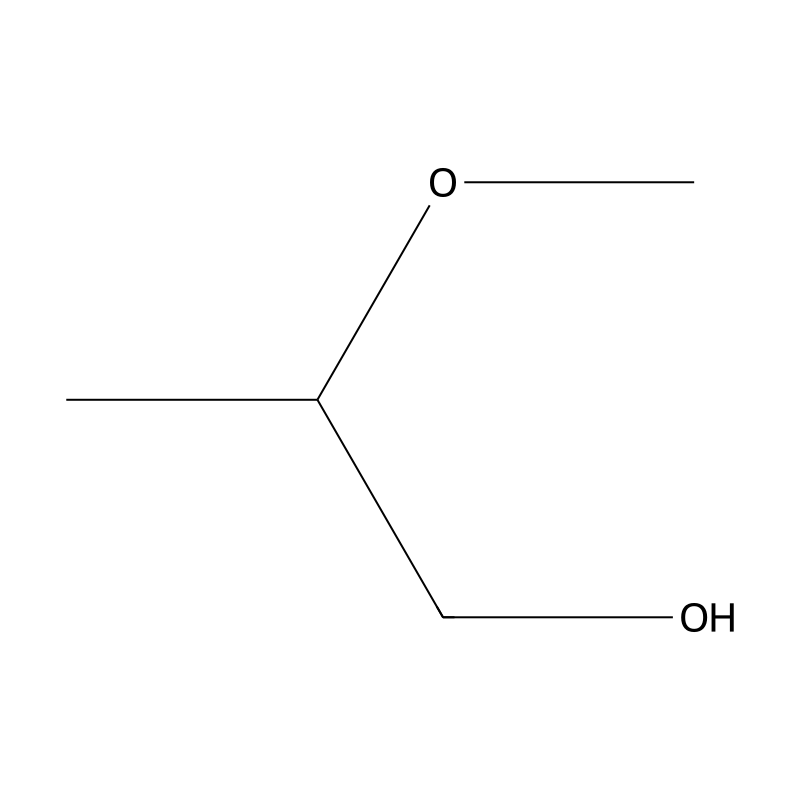

2-methoxypropan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Occurrence and Availability:

- 2-Methoxy-1-propanol is a naturally occurring compound found in various plants, including mango (Mangifera indica) [Source: National Institutes of Health, PubChem - 2-Methoxy-1-propanol, ].

- It is also commercially available as a solvent and can be a minor impurity in some consumer products [Source: Government of Canada - 2-Methoxy-1-propanol, ].

Research Applications:

- Due to its chemical properties, 2-methoxy-1-propanol has been investigated for various potential applications in scientific research.

- However, it is important to note that much of this research is still in the preclinical or early stages, and more studies are needed to fully understand its potential benefits and risks.

Examples of research areas include:

- Organic synthesis: As a solvent for various reactions due to its polarity and miscibility with water and organic compounds [Source: American Chemical Society - Science, "Alcohols as Solvents", ].

- Biological studies: As a potential modulator of biological processes, although the specific mechanisms and effects are still under investigation [Source: National Institutes of Health - PubChem - 2-Methoxy-1-propanol, ].

Important Note:

- It is important to remember that 2-methoxy-1-propanol can have potential health hazards, and proper safety precautions should always be followed when handling this substance in a research setting.

- Researchers should consult relevant safety data sheets (SDS) and follow established laboratory safety protocols.

2-Methoxypropan-1-ol, also known as 2-methoxy-1-propanol or beta-propylene glycol monomethyl ether, is an organic compound with the molecular formula and a CAS registry number of 1589-47-5. This compound appears as a colorless, combustible liquid that is completely miscible in water. It is primarily produced as a by-product during the synthesis of 1-methoxy-2-propanol, which involves the reaction of ethylene oxide with alcohol .

The primary synthesis method for 2-methoxypropan-1-ol involves:

- Reaction of Epoxy Propane with Methanol: This method uses a catalyst to facilitate the reaction between propylene oxide and methanol, yielding both 1-methoxy-2-propanol and 2-methoxypropan-1-ol as products .

- By-product Formation: It is often found as an impurity in commercial propylene glycol monomethyl ether formulations, typically at concentrations of less than 5% .

2-Methoxypropan-1-ol has various applications across industries:

- Solvent: Used in paints, coatings, and cleaning products due to its excellent solvent properties.

- Chemical Intermediate: Serves as a precursor in the synthesis of other chemicals.

- Additive: Employed in formulations for personal care products, enhancing solubility and stability .

Several compounds are structurally or functionally similar to 2-methoxypropan-1-ol. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Methoxy-2-propanol | Alpha isomer of propylene glycol monomethyl ether; more commonly used as a solvent. | |

| Propylene glycol | A widely used antifreeze agent; less volatile than methoxypropanols. | |

| Ethylene glycol | Commonly used as an antifreeze; has different physical properties compared to methoxypropanols. |

Uniqueness: 2-Methoxypropan-1-ol is distinguished by its position as a by-product in the synthesis process of other ethers and its specific miscibility properties that make it suitable for diverse applications in industrial settings .

Industrial Manufacturing Processes

Industrial production of 2-methoxypropan-1-ol primarily involves catalytic etherification and epoxide ring-opening reactions. A prominent method utilizes propylene oxide and methanol in the presence of metal oxide catalysts, such as aluminum-modified titanium silicalite-1 (Al-TS-1), which enables a one-pot synthesis under mild conditions [2]. This bifunctional catalyst facilitates both epoxidation of propylene to propylene oxide (PO) and subsequent ring-opening with methanol, achieving 91.53% selectivity for 2-methoxypropan-1-ol [2].

Large-scale production also employs propylene glycol methyl ether (PGME) synthesis via propylene oxide and methanol, with U.S. production volumes reported at 6,202 lb in 2017 and 16,597 lb in 2016 [1]. The process integrates into sectors such as paint manufacturing and oil drilling, reflecting its industrial versatility [1].

Laboratory-Scale Synthesis Approaches

Borane-Dimethyl Sulfide Complex Mediated Reduction

A high-yield laboratory method involves the reduction of (R)-(+)-2-methoxypropionic acid using borane-dimethyl sulfide (BMS) in dichloromethane under inert conditions [6]. This reaction achieves quantitative yields (100%) at ambient temperatures, producing (R)-(-)-2-methoxypropan-1-ol with high enantiomeric purity [6]. The BMS complex acts as a selective reductant, preserving the methoxy group while reducing the carboxylic acid to the alcohol.

Clay-Supported Zirconium Complex Catalysis

While clay-supported zirconium catalysts are widely used in etherification reactions, specific applications for 2-methoxypropan-1-ol synthesis remain underreported in current literature. Further research is needed to evaluate their efficacy in this context.

Epoxide Ring-Opening Reactions

Epoxide ring-opening with methanol is a cornerstone of 2-methoxypropan-1-ol synthesis. Nano metal oxides, such as α-Fe₂O₃, catalyze this reaction at 160°C, achieving 97.7% propylene oxide conversion and 83.0% selectivity toward the desired isomer [8]. The reaction proceeds via nucleophilic attack on the epoxide, with methanol acting as both solvent and nucleophile.

Selective Synthesis Strategies

Selectivity in 2-methoxypropan-1-ol synthesis is governed by catalyst design and reaction conditions. The Al-TS-1 catalyst’s Ti–Al synergy enhances Brønsted acidity, favoring propylene oxide conversion to the target product over byproducts [2]. Similarly, α-Fe₂O₃’s surface basicity and energy gap (2.00 eV) correlate with higher MP-2 selectivity (83.0%) in epoxide ring-opening [8].

Green Chemistry Approaches in Synthesis

Green synthesis methods emphasize atom economy and renewable feedstocks. The Al-TS-1-catalyzed route uses hydrogen peroxide, a greener oxidant, and operates under mild conditions (≤60°C), minimizing energy consumption [2]. Enzymatic esterification, as demonstrated in propylene glycol monoester production, offers a template for eco-friendly 2-methoxypropan-1-ol synthesis, though direct applications require further exploration [4].

Catalytic Systems

Heterogeneous Catalysts

Heterogeneous systems dominate industrial and laboratory syntheses due to their reusability and ease of separation. Al-TS-1 and α-Fe₂O₃ exemplify high-performance catalysts, with the former enabling one-pot synthesis [2] and the latter achieving near-complete epoxide conversion [8].

| Catalyst | Conversion (%) | Selectivity (%) | Conditions | Reference |

|---|---|---|---|---|

| Al-TS-1 | 95.0 | 91.5 | 60°C, H₂O₂ | [2] |

| α-Fe₂O₃ | 97.7 | 83.0 | 160°C, 8 h | [8] |

Homogeneous Catalysts

Homogeneous catalysts, though less common, include lipases for esterification [4]. However, their application in 2-methoxypropan-1-ol synthesis remains nascent.

Catalyst Performance Comparison

Heterogeneous catalysts outperform homogeneous counterparts in scalability and selectivity. Al-TS-1’s dual acid-base sites enable superior isomer control compared to α-Fe₂O₃, which prioritizes conversion efficiency [2] [8]. Future catalyst design may integrate nanostructuring to enhance surface reactivity.

The synthesis of 2-methoxypropan-1-ol involves several distinct mechanistic pathways, each characterized by unique reaction intermediates and selectivity patterns. The primary formation routes include catalytic ring-opening of propylene oxide with methanol, direct oxidation processes, and reduction reactions of corresponding carbonyl compounds.

Propylene Oxide Ring-Opening Mechanism

The predominant formation pathway involves the nucleophilic attack of methanol on propylene oxide under various catalytic conditions [2]. Industrial production primarily utilizes this route, where propylene oxide reacts with methanol in the presence of metal oxide catalysts, achieving selectivity of approximately 91.53% for the desired product . The reaction proceeds through an epoxide ring-opening mechanism, where the catalytic system facilitates both the epoxidation of propylene to propylene oxide and subsequent ring-opening with methanol .

Under base-catalyzed conditions using magnesium oxide, the mechanism involves methanol dissociation into methoxide ions and protons, followed by propylene oxide adsorption generating propylene-like species via carbanion intermediates [3] [4]. The methoxide species then reacts with the propylene-like intermediate in an anti-Markovnikov fashion, leading to high selectivity for 1-methoxy-2-propanol as the primary product, with 2-methoxypropan-1-ol formed as a minor byproduct [3].

Acid-Catalyzed Pathways

Acid-catalyzed reactions typically result in different product distributions compared to base-catalyzed systems. Under acidic conditions, the mechanism involves protonation of the epoxide oxygen, followed by nucleophilic attack by methanol at either the primary or secondary carbon position [2]. This pathway generally produces higher yields of 2-methoxypropan-1-ol compared to base-catalyzed reactions, with selectivity ranging from 20-40% depending on reaction conditions [2].

The formation of primary methoxypropanol through acid catalysis proceeds via an SN1 mechanism, where the catalyst first activates the substrate through propylene oxide cleavage, forming a secondary carbocation intermediate [5]. This mechanism favors the formation of 2-methoxypropan-1-ol through nucleophilic attack at the primary carbon position.

Ionic Liquid-Catalyzed Synthesis

Recent developments in ionic liquid catalysis have demonstrated enhanced selectivity and reaction rates for methoxypropanol synthesis. The ionic liquid catalyzed system achieves 92% yield of 1-methoxy-2-propanol with approximately 8-12% selectivity for 2-methoxypropan-1-ol [6]. The mechanism involves the ionic liquid acting as both a catalyst and reaction medium, facilitating the nucleophilic substitution reaction through stabilization of transition states and intermediates [6].

Direct Oxidation Mechanisms

Alternative formation pathways involve direct oxidation of propylene using hydrogen peroxide in the presence of titanium silicalite-1 catalyst [7]. This route produces 2-methoxypropan-1-ol as a byproduct with selectivity of approximately 17.6% under optimized conditions [7]. The mechanism involves the formation of propylene oxide as an intermediate, followed by ring-opening with methanol co-solvent.

Intermediates and Transition States

Carbocation Intermediates

The formation of 2-methoxypropan-1-ol through acid-catalyzed pathways involves the generation of carbocation intermediates following epoxide ring-opening. Computational studies have identified secondary carbocation species as key intermediates in the reaction mechanism [5]. These intermediates are stabilized by the electron-donating effects of the methoxy group, influencing the regioselectivity of the reaction.

Carbanion Intermediates

Base-catalyzed mechanisms proceed through carbanion intermediates formed by deprotonation of methanol and nucleophilic attack on the epoxide ring [3] [4]. Fourier-transform infrared spectroscopy studies have confirmed the presence of these intermediates, showing that methanol dissociation into methoxide and proton occurs readily on magnesium oxide surfaces [3].

Transition State Structures

Computational studies using density functional theory methods have elucidated the transition state structures involved in 2-methoxypropan-1-ol formation. The transition states exhibit characteristics of both early and late stages of the reaction, with the degree of bond formation and breaking varying depending on the catalytic system employed [8].

For hydroxyl radical reactions with 2-methoxypropan-1-ol, computational analysis has revealed that hydrogen abstraction occurs preferentially at the alkyl carbon positions, with transition states showing modest tunneling effects at ambient temperatures [9]. The activation entropies for these transition states range from -27.97 to -28.52 cal mol⁻¹ K⁻¹, indicating significant entropic penalties associated with the formation of ordered transition state structures [9].

Pre-Reaction Complexes

Studies of atmospheric degradation mechanisms have identified pre-reaction complexes formed through hydrogen bonding between hydroxyl radicals and the oxygen atoms in 2-methoxypropan-1-ol [9]. These complexes serve as intermediates in the reaction pathway, providing alternative routes to direct hydrogen abstraction mechanisms observed in simple alkanes.

Kinetic and Thermodynamic Considerations

Activation Energy Profiles

The kinetic behavior of 2-methoxypropan-1-ol formation reactions exhibits significant variation depending on the mechanistic pathway. For ionic liquid-catalyzed synthesis, the apparent activation energy for the main reaction pathway is approximately 180 kJ mol⁻¹, while the side reaction leading to 2-methoxypropan-1-ol formation has an activation energy of 176 kJ mol⁻¹ [6]. The similar activation energies indicate that temperature increases affect both pathways proportionally, with selectivity determined primarily by pre-exponential factors.

Base-catalyzed reactions using magnesium oxide show reduced activation energies compared to uncatalyzed processes, with the methoxy group lowering the activation energy for cyclopropane ring opening by approximately 45 kJ mol⁻¹ [10]. This catalytic effect demonstrates the importance of electronic effects in determining reaction feasibility.

Temperature Dependence

The temperature dependence of 2-methoxypropan-1-ol formation rates follows Arrhenius behavior across most mechanistic pathways. For oxidation reactions using tetrapropylammonium fluorochromate, the activation energy is 26.05 kJ mol⁻¹ with a pre-exponential factor corresponding to log A ≈ 8 [11]. The relatively low activation energy indicates favorable kinetics at moderate temperatures.

Thermal decomposition studies reveal high activation energies of 226.5 ± 9.5 kJ mol⁻¹ for the formation of methoxypropene isomers, with pre-exponential factors of 10^13.29 ± 0.75 s⁻¹ [10]. These parameters indicate that thermal decomposition requires elevated temperatures to achieve significant reaction rates.

Thermodynamic Driving Forces

The thermodynamic favorability of 2-methoxypropan-1-ol formation depends on the specific reaction conditions and mechanistic pathway. For propylene oxide ring-opening reactions, the process is thermodynamically favorable due to the relief of ring strain in the epoxide starting material [6]. The reaction enthalpy change is typically negative, providing a thermodynamic driving force for product formation.

Computational studies of dehydration reactions suggest that entropy effects play a crucial role in determining reaction feasibility. The positive entropy of activation associated with dehydration processes indicates that higher temperatures favor product formation through entropic contributions [12].

Selectivity Factors

The selectivity for 2-methoxypropan-1-ol formation versus other isomeric products depends on both kinetic and thermodynamic factors. Kinetic analysis reveals that the rate constant for the main reaction pathway to 1-methoxy-2-propanol is approximately 20 times larger than the rate constant for 2-methoxypropan-1-ol formation in the temperature range of 363-383 K [6]. This kinetic preference explains the typical product distributions observed in industrial processes.

The selectivity can be enhanced through catalyst design and reaction condition optimization. Studies have shown that clay-supported zirconium complexes can achieve up to 58% selectivity for 2-methoxypropan-1-ol formation under optimized conditions [5].

Computational Studies of Reaction Mechanisms

Density Functional Theory Calculations

Computational chemistry methods have provided detailed insights into the reaction mechanisms of 2-methoxypropan-1-ol formation and reactions. Density functional theory calculations using various functionals and basis sets have been employed to determine activation energies, transition state structures, and reaction pathways [8] [12].

Studies using the M06-2X functional with 6-311++G(d,p) basis sets have investigated the atmospheric degradation mechanisms of 2-methoxypropan-1-ol, revealing that hydrogen abstraction from alkyl groups represents the primary reaction pathway [9]. The calculated rate constants show deviations of approximately 27% from experimental values, indicating reasonable accuracy for the computational approach [8].

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to study the solvation effects and intermolecular interactions in 2-methoxypropan-1-ol systems. These simulations provide insights into the role of hydrogen bonding and solvent effects in determining reaction mechanisms and selectivity [13].

The simulations reveal that water-alcohol mixtures exhibit non-ideal behavior, with deviations from random distribution reaching maximum values at approximately 25 mol% alcohol concentration [13]. These findings have implications for understanding reaction mechanisms in aqueous systems.

Transition State Theory Applications

Variational transition state theory methods have been applied to calculate rate constants for reactions involving 2-methoxypropan-1-ol [8]. These calculations incorporate tunneling corrections and provide temperature-dependent rate expressions that agree well with experimental observations.

The computational studies demonstrate that microcanonical variational transition state theory is crucial for accurate description of reaction kinetics, particularly for systems involving hydrogen abstraction mechanisms [8]. The calculated Arrhenius parameters show good agreement with experimental data, validating the theoretical approach.

Electronic Structure Analysis

Electronic structure calculations have elucidated the role of electronic effects in determining reaction mechanisms. The presence of the methoxy group introduces electron-donating effects that influence the stability of intermediates and transition states [9]. These effects are particularly important in determining regioselectivity and reaction rates.

Physical Description

Clear liquid.

XLogP3

Boiling Point

130 °C

248°F

Density

LogP

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360D ***: May damage the unborn child [Danger Reproductive toxicity]

Vapor Pressure

Pictograms

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Wholesale and retail trade

1-Propanol, 2-methoxy-: ACTIVE

1-Methoxy-2-hydroxypropane a commercially available solvent (DOWANOL PM) can contain 2-methoxy-1-propanol as an impurity at a maximum level of 3%

Commercial propylene glycol methyl ether (DOWANOL PM) consists of >99.5% 1-methoxy-2-hydroxypropane (alpha isomer;) with generally less than 0.5% 2-methoxy-1-propanol (beta isomer)

2-Methoxy-1-propanol was declared in July 1989 as a component in 4 chemical products representing 9-150 tons produced per year according to Ulf Rick, Swedish Products Register Inspectorate.